(S)-8-Hydroxywarfarin is a hydroxylated metabolite of the anticoagulant drug warfarin (Coumadin). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Warfarin is typically administered as a racemic mixture of its R- and S-enantiomers. (S)-Warfarin exhibits greater potency as a vitamin K antagonist compared to (R)-warfarin. [, ]
8-Hydroxywarfarin, (S)- is a significant derivative of warfarin, a well-known anticoagulant medication. This compound is primarily recognized for its role in the pharmacokinetics and pharmacodynamics of warfarin, particularly in its metabolic pathways. The chemical structure of 8-Hydroxywarfarin features a hydroxyl group at the 8-position of the warfarin molecule, which influences its biological activity and interaction with metabolic enzymes.
8-Hydroxywarfarin, (S)- is classified as a hydroxy derivative of warfarin, which belongs to the class of anticoagulants known as vitamin K antagonists. This compound is synthesized through the hydroxylation of warfarin, primarily involving cytochrome P450 enzymes during metabolic processes. It is often studied in the context of anticoagulant therapy and drug interactions.
The synthesis of 8-Hydroxywarfarin, (S)- can be achieved through various methods, primarily focusing on enzymatic hydroxylation. Key synthesis routes include:
The molecular formula of 8-Hydroxywarfarin, (S)- is , with a molecular weight of approximately 312.33 g/mol. The structure consists of a coumarin backbone with a hydroxyl group (-OH) at the 8-position.
Key structural data includes:
8-Hydroxywarfarin, (S)- participates in several chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and NADPH for reduction processes .
The mechanism of action for 8-Hydroxywarfarin, (S)- primarily involves its interaction with the enzyme vitamin K epoxide reductase complex 1 (VKORC1). This enzyme plays a crucial role in the vitamin K cycle, which is essential for activating clotting factors II, VII, IX, and X.
Relevant data from studies indicate that 8-Hydroxywarfarin has distinct biochemical properties that influence its pharmacological effects .
8-Hydroxywarfarin, (S)- has several applications in scientific research:
(S)-8-Hydroxywarfarin is systematically named as 4,8-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-chromen-2-one. This nomenclature defines:
Its absolute stereochemistry is confirmed by the Cahn-Ingold-Prelog priority rules, with the chiral center at C3' (α-carbon to the ketone). The S-configuration is explicitly indicated in the SMILES notation: CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(O)C3=C(OC2=O)C(O)=CC=C3
[3]. The InChIKey BHBOXPNWDGYJNB-AWEZNQCLSA-N
further encodes stereochemical uniqueness, differentiating it from the R-epimer (BHBOXPNWDGYJNB-CQSZACIVSA-N
for R-form) [3] [4]. The compound's CAS registry number is 63740-82-9 [3].
(S)-8-Hydroxywarfarin is one of several monohydroxylated metabolites of warfarin, distinguished by the position of hydroxylation and stereochemistry:
Table 1: Structural Comparison of Key Hydroxywarfarin Isomers
Isomer | Site of Hydroxylation | Molecular Formula | Molecular Weight (g/mol) | Stereochemical Complexity |
---|---|---|---|---|
(S)-8-Hydroxywarfarin | C8 of coumarin ring | C₁₉H₁₆O₅ | 324.33 | Chiral center at C3' (S config) |
6-Hydroxywarfarin | C6 of coumarin ring | C₁₉H₁₆O₅ | 324.33 | Non-chiral |
7-Hydroxywarfarin | C7 of coumarin ring | C₁₉H₁₆O₅ | 324.33 | Non-chiral |
10-Hydroxywarfarin | C10 (phenyl ring) | C₁₉H₁₆O₅ | 324.33 | Chiral center at C3' (racemic) |
4′-Hydroxywarfarin | C4' (phenyl ring) | C₁₉H₁₆O₅ | 324.33 | Chiral center at C3' (racemic) |
(R)-8-Hydroxywarfarin | C8 of coumarin ring | C₁₉H₁₆O₅ | 324.33 | Chiral center at C3' (R config) |
Key distinctions include:
(S)-8-Hydroxywarfarin is a white to off-white solid with a melting point of 185–187°C [5] [6]. Its solubility profile is as follows:
Stability considerations include:
Table 2: Spectroscopic Profiles of (S)-8-Hydroxywarfarin
Technique | Key Features | Reference |
---|---|---|
Mass Spectrometry (MS) | - ESI-MS (Positive): m/z 325.107 [M+H]⁺, 347.089 [M+Na]⁺ - High-Resolution MS: Monoisotopic mass 324.0998 (calc. 324.0998 for C₁₉H₁₆O₅) - MS/MS Fragments: m/z 307 (loss of H₂O), 280 (retro-Diels-Alder), 162 (coumarin fragment) | [3] [9] |
UV-Vis Spectroscopy | - λ_max (MeOH): 230 nm (π→π, coumarin), 310 nm (n→π, conjugated ketone) - Molar Extinction Coefficient: ε₃₁₀ > 10,000 L·mol⁻¹·cm⁻¹ | [3] |
Nuclear Magnetic Resonance (NMR) (Predicted ¹H/¹³C) | - ¹H NMR: δ 7.5–7.3 (m, 5H, phenyl), 6.9 (d, 1H, C7-H), 6.3 (d, 1H, C5-H), 5.1 (dd, 1H, C3'-H), 3.4 (m, 2H, C1'-H₂), 2.3 (s, 3H, acetyl) - ¹³C NMR: δ 195.5 (C=O, acetyl), 165.2 (C2), 162.1 (C4), 158.5 (C8), 140.2 (C3'), 134.5–126.0 (phenyl), 115–105 (coumarin CH) | [3] [9] |
Collision Cross Section (CCS) | - Predicted CCS (DeepCCS 1.0): [M-H]⁻: 173.8 Ų [M+H]⁺: 176.2 Ų [M+Na]⁺: 182.7 Ų | [4] |
Structural Insights from Spectroscopy:
Experimental FTIR data remains limited in the literature, but computed spectra indicate strong bands at 3200–3400 cm⁻¹ (O-H stretch), 1720 cm⁻¹ (C=O, lactone), and 1680 cm⁻¹ (C=O, acetyl) [6].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1